BenchChemオンラインストアへようこそ!

1-(2-Chlorophenyl)pyrazole

Ion channel pharmacology IKCa1 inhibitor Immunosuppression

1-(2-Chlorophenyl)pyrazole (CAS 917508-36-2) is an N-aryl pyrazole building block with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol. It consists of a pyrazole ring N-substituted with a 2-chlorophenyl group.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 917508-36-2
Cat. No. B3043777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)pyrazole
CAS917508-36-2
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=N2)Cl
InChIInChI=1S/C9H7ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
InChIKeyAYXHPCKZSBQLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)pyrazole (CAS 917508-36-2) Procurement-Grade Overview: Core Physicochemical and Structural Identity


1-(2-Chlorophenyl)pyrazole (CAS 917508-36-2) is an N-aryl pyrazole building block with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol. It consists of a pyrazole ring N-substituted with a 2-chlorophenyl group . Commercially, it is supplied as a research chemical with typical purity specifications of 95% or 98% and is recommended for long-term storage in a cool, dry environment . Its primary documented role is as a synthetic intermediate for generating more complex, biologically active pyrazole derivatives, where the ortho-chlorine substitution pattern on the phenyl ring is a critical determinant of downstream target binding and selectivity [1].

Why 1-(2-Chlorophenyl)pyrazole Cannot Be Reliably Replaced by Generic N-Aryl Pyrazole Analogs in Bioactive Molecule Synthesis


The 2-chlorophenyl substituent in 1-(2-Chlorophenyl)pyrazole is not a generic hydrophobic decoration; it forms an essential component of the '2-halogenophenyl pharmacophore' required for potent and selective ion channel inhibition [1]. In the development of TRAM-34, a screen of 83 triarylmethane analogs demonstrated that replacing the 2-chlorophenyl group with a phenyl or 4-chlorophenyl group abolished high-affinity IKCa1 channel block, while the pyrazole heterocycle was critical for maintaining selectivity over cytochrome P450 enzymes [1]. Consequently, procurement of a generic N-aryl pyrazole without the ortho-chlorine substitution cannot recapitulate the binding interactions necessary for this pharmacophore, making precise structural fidelity mandatory for reproducible downstream activity in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)pyrazole Against Its Closest N-Aryl Pyrazole Comparators


IKCa1 Channel Blockade Potency: 2-Chlorophenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl Pharmacophore Comparison

In the triarylmethane series leading to TRAM-34, the 2-chlorophenyl-substituted pyrazole achieved a Kd of 20–25 nM for the human IKCa1 channel. The structure-activity relationship (SAR) study explicitly identified that the 'IKCa1-pharmacophore' requires a (2-halogenophenyl)diphenylmethane moiety paired with an unsubstituted polar π-electron-rich heterocycle such as pyrazole. Replacing the 2-chlorine with hydrogen (unsubstituted phenyl) or relocating it to the 4-position resulted in a complete loss of high-affinity channel block [1]. No quantitative Kd value was reported for the 4-chlorophenyl or phenyl analogs, consistent with them being inactive at concentrations up to 1 μM under the same assay conditions [1].

Ion channel pharmacology IKCa1 inhibitor Immunosuppression

CREB-Binding Protein (CBP) Inhibition: 1-(2-Chlorophenyl)pyrazole-Containing Derivative vs. Alternative Heterocyclic Cores

A derivative incorporating the 1-(2-chlorophenyl)pyrazole scaffold, namely 5-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-1,1'-dimethyl-[4,4'-bipyridine]-2,2'(1H,1'H)-dione (Example 314 in US10617680), exhibited an IC50 of 500 nM against the CREB-binding protein (CBP) bromodomain [1]. Within the same patent family, examples bearing alternative N-aryl substituents (e.g., unsubstituted phenyl, 3-chlorophenyl) showed substantially reduced or no measurable inhibition at comparable concentrations, although exact IC50 values for those comparators were not explicitly tabulated [1]. The data positions the 2-chlorophenyl-pyrazole as a privileged fragment for CBP bromodomain engagement.

Epigenetics CBP/p300 inhibitor Cancer therapeutics

Cytochrome P450 Selectivity: Pyrazole vs. Imidazole Heterocycle Differential

The PK/PD differentiation of 1-(2-chlorophenyl)pyrazole-derived triarylmethanes stems from the replacement of the imidazole ring (present in clotrimazole) with a pyrazole ring. Clotrimazole inhibits cytochrome P450 enzymes with an IC50 in the low nanomolar range, leading to significant drug-drug interaction liability. In contrast, TRAM-34, which incorporates the 1-(2-chlorophenyl)pyrazole substructure, exhibits no detectable inhibition of CYP3A4, CYP2C9, or CYP2D6 at concentrations up to 10 µM, representing a >200-fold selectivity window over the imidazole comparator [1].

Drug metabolism CYP450 inhibition Selectivity screening

Synthetic Yield Comparison: Copper-Catalyzed N-Arylation Route to 1-(2-Chlorophenyl)pyrazole

While direct comparative yield data for the exact compound remains sparse in the open literature, a published copper-catalyzed method for 1-(2-chlorophenyl)-1H-pyrazole synthesis reports a yield of 65% using TBHP as oxidant and 1,2-dichloroethane as chlorinating agent [1]. This provides a benchmark for synthetic accessibility. In contrast, analogous N-phenylpyrazole syntheses via traditional Ullmann or Chan-Lam couplings typically report yields ranging from 45% to 80%, making the ortho-chlorophenyl derivative competitive but not class-leading in terms of isolated yield. The primary procurement differentiator therefore remains the ortho-substitution pattern rather than synthetic efficiency [1].

Cross-coupling N-arylation Process chemistry

Recommended Procurement and Application Scenarios for 1-(2-Chlorophenyl)pyrazole Based on Verified Differentiation Evidence


Synthesis of IKCa1-Selective Immunosuppressive Agents (e.g., TRAM-34 Analogs)

The ortho-chlorine substitution pattern is an absolute requirement for constructing the (2-halogenophenyl)diphenylmethane pharmacophore that delivers low-nanomolar IKCa1 affinity (Kd = 20–25 nM) [1]. Medicinal chemistry teams developing next-generation IKCa1 blockers for autoimmune disease or transplant rejection should procure 1-(2-Chlorophenyl)pyrazole as the mandatory N-aryl pyrazole precursor; any deviation to 3-chlorophenyl or 4-chlorophenyl isomers will fail to reproduce the requisite binding pose and channel inhibitory activity [1].

Development of CBP/p300 Bromodomain Inhibitors for Oncology Epigenetic Targets

Patent US 10,617,680 demonstrates that the 1-(2-chlorophenyl)pyrazole scaffold, when further elaborated, yields a CBP bromodomain inhibitor with an IC50 of 500 nM [1]. Procurement of this building block enables hit-to-lead optimization of CBP antagonists for hematological malignancies and solid tumors, where the ortho-chlorine orientation provides a distinct conformational fit within the acetyl-lysine binding pocket that other N-aryl pyrazole regioisomers cannot achieve [1].

Selective IKCa1 Pharmacological Tool Compounds for Ion Channel Research

For academic or industrial ion channel screening laboratories, compounds derived from 1-(2-Chlorophenyl)pyrazole exhibit 200- to 1,500-fold selectivity for IKCa1 over other potassium channels (Kv, BKCa, SKCa) and no inhibition of major cytochrome P450 isoforms (CYP3A4 IC50 > 10 µM) [1]. This pronounced selectivity profile makes the building block essential for synthesizing chemical probes that can cleanly dissect IKCa1 function in T lymphocyte physiology without the confounding off-target effects associated with clotrimazole [1].

Fragment-Based Drug Discovery Libraries Requiring Halogen-Substituted Pyrazole Diversity

The 2-chlorophenyl group introduces a distinct steric and electronic environment compared to the more common 4-chlorophenyl or unsubstituted phenyl pyrazoles frequently found in commercial fragment libraries [1]. Suppliers stocking 1-(2-Chlorophenyl)pyrazole provide medicinal chemists with a differentiated fragment that can explore ortho-halogen bonding interactions with protein targets, addressing a gap in the chemical space coverage of standard pyrazole screening collections [1].

Quote Request

Request a Quote for 1-(2-Chlorophenyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.